(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Triple Bond Compounds: Compounds with triple bonds, such as alkynes, share some reactivity characteristics.
Heparinoids: These compounds have similar structural features and biological activities.
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also enables it to interact with particular molecular targets, making it valuable for scientific research and industrial applications .
Properties
Molecular Formula |
C26H21N3O4S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C26H21N3O4S/c1-3-19-11-13-20(14-12-19)33-25-23(26(30)29-15-7-8-18(2)24(29)28-25)16-22(17-27)34(31,32)21-9-5-4-6-10-21/h4-16H,3H2,1-2H3/b22-16+ |
InChI Key |
UUJSVZSDTDNHAW-CJLVFECKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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